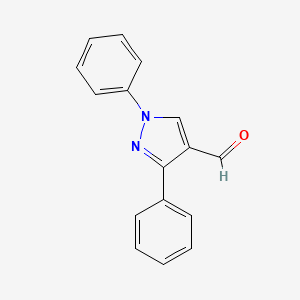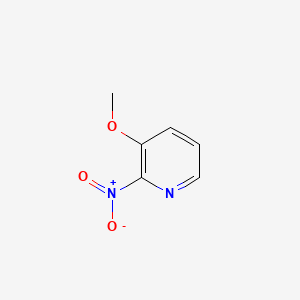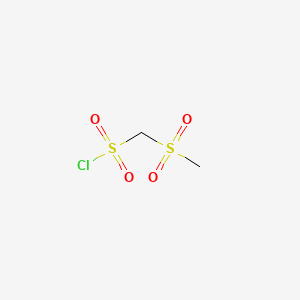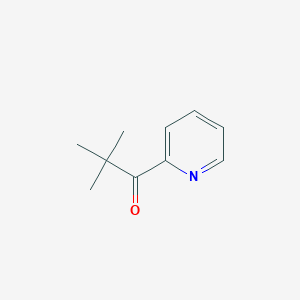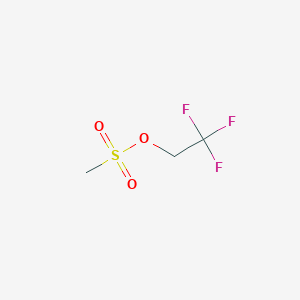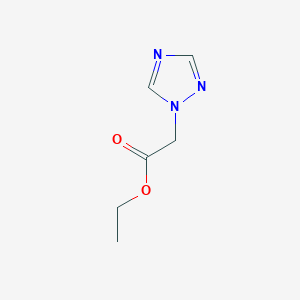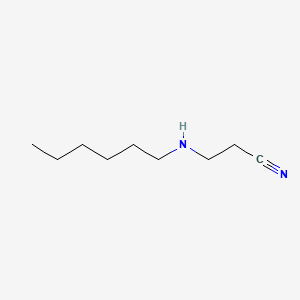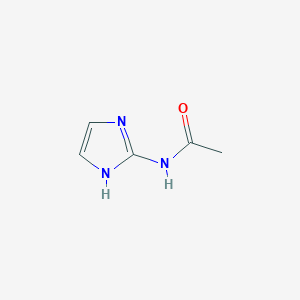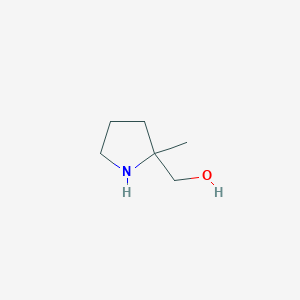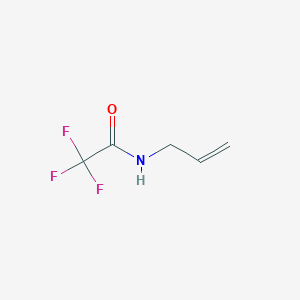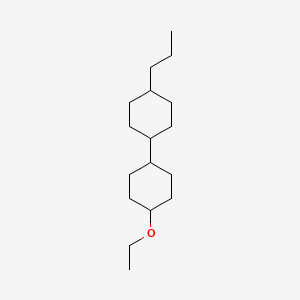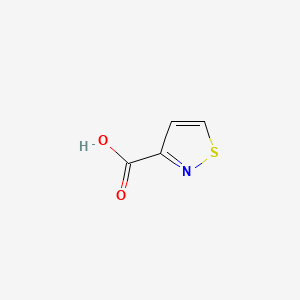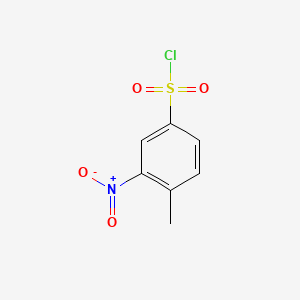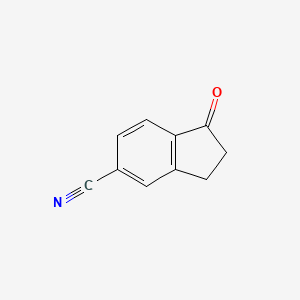
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile
Descripción general
Descripción
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . This compound is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile consists of 10 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives . These derivatives have anticonvulsant activity and act as AMPA antagonists .Physical And Chemical Properties Analysis
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile has a molecular weight of 157.17 . The melting point is reported to be between 128 and 130 °C .Aplicaciones Científicas De Investigación
Novel Synthetic Pathways
A Novel Route to Pyridine-Carbonitriles
Research by Landmesser et al. (2008) explores the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. This pathway involves the reaction of heptalenecarbaldehydes with 3-(dicyanomethylidene)-indan-1-one, showcasing a method for producing compounds with potential applications in dye chemistry and fluorescent materials. The process highlights the versatility of 2,3-dihydro-1-oxo-1H-indene derivatives in synthesizing complex heterocycles with unique optical properties (Landmesser, Linden, & Hansen, 2008).
Advanced Materials for Organic Photovoltaics
Electron Acceptors for Solar Cells
Xu et al. (2017) designed a thieno[3,4-b]thiophene-based small-molecule electron acceptor with an indenoindene core for use in high-performance organic photovoltaics. This acceptor, featuring elongated π-conjugation, demonstrates how modifications to the indene core can enhance the electronic structure and photovoltaic performance, offering insights into developing new materials for solar energy conversion (Xu et al., 2017).
Organic Electronics and Photodiodes
Photodiode and Photosensor Applications
Zedan et al. (2020) investigated the structural, optical, and diode characteristics of two pyridine derivatives, highlighting their potential in fabricating heterojunctions with p-Si substrates for use as photodiodes and photosensors. This study underscores the importance of 2,3-dihydro-1-oxo-1H-indene derivatives in the development of optical and electronic devices with specific functionalities (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-oxo-2,3-dihydroindene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDYMAFIOUARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310311 | |
| Record name | 5-Cyano-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile | |
CAS RN |
25724-79-2 | |
| Record name | 25724-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyano-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

